tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazole ring. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can produce a dihydro derivative.
Scientific Research Applications
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its role in various pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-4,5-dihydro-1,2-oxazole-5-carboxylate: Similar structure but lacks the methyl group.
Tert-butyl 3-hydroxy-5-methyl-1,2-oxazole-5-carboxylate: Similar structure but lacks the dihydro component.
Uniqueness
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the presence of both the tert-butyl ester and the oxazole ring, which confer specific chemical and biological properties. Its structural complexity makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2703752-46-7 |
---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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